Isotopic enrichmentMass spectrometryInternal standard
Quantifying florfenicol amine residues in complex biological matrices is compromised by matrix-induced ion suppression exceeding 85%. ent-Florfenicol Amine-d3 (CAS 1217625-88-1) is the analyte-matched deuterated internal standard specified under GB 31658.15-2021, correcting for both sample preparation losses and matrix effects.
• Co-eluting stable isotope-labeled analog with near-identical extraction recovery and ionization efficiency
• Validated LC-MS/MS method achieves LOQ 1.0 μg/kg in muscle, liver, kidney, and aquatic products
• Isotopic enrichment >99.0 atom% D; chemical purity ≥98%
Molecular FormulaC10H14FNO3S
Molecular Weight250.31 g/mol
Cat. No.B15145415
⚠ Attention: For research use only. Not for human or veterinary use.
ent-Florfenicol Amine-d3: Deuterated Internal Standard
ent-Florfenicol Amine-d3 (CAS 1217625-88-1; molecular formula C₁₀H₁₁D₃FNO₃S; MW 250.30 g/mol) is the tri-deuterated isotopologue of ent-florfenicol amine, the primary hydrolytic metabolite of the veterinary antibiotic florfenicol [1]. The compound incorporates three deuterium atoms into the molecular structure, producing a nominal mass shift of +3 Da relative to the unlabeled parent (florfenicol amine, CAS 76639-93-5, MW 247.27 g/mol), enabling its principal application as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification . ent-Florfenicol Amine-d3 is commercially available with reported isotopic enrichment values ranging from ≥97.3% to >99.0 atom% D, and chemical purity specifications from 97.3% to 99.9%, depending on the supplier .
WorkflowLC-MS/MS bioanalytical method development
Selection LogicCo-eluting stable isotope-labeled internal standard
Use ContextResearch matrix effect correction and residue quantification
[1] Capot Chemical Co., Ltd. ent-Florfenicol Amine-d3 Product Information. CAS 1217625-88-1. Molecular Formula: C10H14FNO3S. View Source
Why ent-Florfenicol Amine-d3 Cannot Be Substituted
Generic substitution with unlabeled florfenicol amine (CAS 76639-93-5) or structurally unrelated internal standards is analytically invalid for LC-MS/MS quantification of florfenicol residues due to fundamental differences in chromatographic co-elution behavior and ionization response within complex biological matrices [1]. Unlabeled florfenicol amine cannot be distinguished from endogenous analyte by mass spectrometry, precluding its use as an internal standard. Alternative internal standards, such as chloramphenicol-d5, exhibit differential matrix effects relative to florfenicol amine; a 2013 UPLC-MS/MS study demonstrated that deuterated chloramphenicol-d5 could only effectively eliminate matrix effects for chloramphenicol determination, but failed to adequately correct matrix interference for florfenicol and florfenicol amine when analyzed simultaneously in swine muscle and casings [2]. Furthermore, a 2015 validation study for total florfenicol residues in bovine, equine, and porcine tissues documented that florfenicol amine exhibited 85% matrix suppression relative to other amphenicol-class analytes, necessitating analyte-matched deuterated internal standard correction using commercially available tri-deuterated FFA (FFA-D3) to achieve acceptable method accuracy [3]. ent-Florfenicol Amine-d3, as a co-eluting stable isotope-labeled analog, exhibits nearly identical extraction recovery, chromatographic retention, and ionization efficiency as the target analyte, thereby enabling reliable correction for both sample preparation losses and matrix-induced ion suppression/enhancement .
Risk
Unlabeled florfenicol amine
Mass spectrometric indistinguishability from endogenous analyte precludes internal standard use; cannot correct for matrix effects or extraction losses.
Risk
Chloramphenicol-d5
May fail to adequately correct matrix interference for florfenicol amine in multi-analyte panels; matrix effect correction may not transfer across analyte classes.
Risk
d2-labeled analogs
Potential isotopic cluster overlap at analyte M+2 may require mathematical correction; +3 Da shift provides unambiguous MRM signal differentiation.
[1] Cornejo J, Pokrant E, Riquelme R, et al. Single-laboratory validation of an LC-MS/MS method for determining florfenicol (FF) and florfenicol amine (FFA) residues in chicken feathers and application to a residue-depletion study. Food Addit Contam Part A. 2017;34(4):469-476. View Source
[2] Matrix effects in the simultaneous determination of fenicolantibiotics in swine muscle and casings by ultra performance liquid chromatography-tandem mass spectrometry. 2013. View Source
[3] Fedeniuk RW, Mizuno M, Neiser C, O'Byrne C. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues in bovine, equine and porcine kidney, liver and muscle tissues. J Chromatogr B. 2015;991:68-78. View Source
ent-Florfenicol Amine-d3 demonstrates high isotopic enrichment with reported values reaching >99.0 atom% D by mass spectrometry . This enrichment level ensures that the d0 (unlabeled) isotopologue contamination is ≤1.0%, thereby minimizing the contribution of the internal standard signal to the analyte quantification channel. Lower-grade deuterated standards with enrichment below 97 atom% D introduce proportionally higher d0 signal interference, which can produce positive bias in trace-level residue quantification, particularly near the limit of detection (LOD) and limit of quantification (LOQ) where analyte concentrations approach the method's lower analytical range .
Isotopic EnrichmentClass-level
d0 contamination ≤1.0% (>99.0 atom% D) vs. ≤3.0% for typical ≥97.0 atom% D standards
Data to verify; supplier-reported enrichment values
Isotopic enrichmentMass spectrometryInternal standard
Evidence Dimension
Isotopic enrichment (atom% D) and corresponding d0 isotopologue contamination
Target Compound Data
>99.0 atom% D; d0 contamination ≤1.0%
Comparator Or Baseline
Typical commercial d3-labeled compounds with ≥97.0 atom% D; d0 contamination up to 3.0%
Quantified Difference
Reduction in d0 contamination from ≤3.0% to ≤1.0% (≥2-fold reduction in maximum potential interference signal)
Conditions
Mass spectrometry (MS) isotopic purity determination per ISO 17034; product: neat reference standard
Why This Matters
Higher isotopic enrichment directly reduces systematic positive bias in quantitative LC-MS/MS analysis, improving method accuracy for trace-level residue detection where analyte concentrations are low.
Isotopic enrichmentMass spectrometryInternal standard
Mass Shift Eliminates Isotopic Cross-Talk
ent-Florfenicol Amine-d3 provides a nominal mass shift of +3 Da relative to unlabeled florfenicol amine (MW 247.27 g/mol → 250.30 g/mol), corresponding to the substitution of three hydrogen atoms with three deuterium atoms [1]. This +3 Da mass difference ensures that the isotopic cluster of the internal standard does not overlap with the analyte's M+2 isotopic peak, which is a documented concern for d2-labeled internal standards where incomplete chromatographic separation combined with narrow mass differences can produce cross-signal contamination [2]. In multiple reaction monitoring (MRM) mode, the +3 Da shift permits selection of precursor-to-product ion transitions for ent-Florfenicol Amine-d3 (e.g., m/z 251 → m/z 230) that are fully resolved from the corresponding transitions of the unlabeled analyte (m/z 248 → m/z 230), eliminating quantitative interference that could otherwise compromise method specificity [3].
Mass ShiftClass-level
+3 Da nominal shift eliminates M+2 isotopic cluster overlap risk
Enables unambiguous MRM signal differentiation
Source review; manufacturer and method references
Mass shiftIsotopic interferenceMRM
Evidence Dimension
Mass spectrometric separation between internal standard and analyte signals
Target Compound Data
Nominal mass shift: +3 Da (MW 247.27 g/mol unlabeled → MW 250.30 g/mol d3-labeled)
Comparator Or Baseline
d2-labeled analog would provide +2 Da mass shift (MW ~249.3 g/mol), with potential isotopic cluster overlap at M+2 of the analyte
Quantified Difference
Complete baseline mass resolution with +3 Da shift versus partial isotopic overlap risk with +2 Da shift (specific to triple-quadrupole MRM analysis)
Conditions
LC-ESI-MS/MS with multiple reaction monitoring (MRM); precursor-to-product ion transitions
Why This Matters
The +3 Da mass shift provides unambiguous signal differentiation in MRM acquisition, eliminating the need for mathematical correction of isotopic overlap and reducing the risk of false-positive or false-negative results in confirmatory residue analysis.
[2] Zhang S, Liu Z, Guo X, et al. Simultaneous determination and confirmation of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in chicken muscle by liquid chromatography-tandem mass spectrometry. J Chromatogr B. 2008;875(2):399-404. View Source
[3] Shurmer B, et al. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues. J Chromatogr B. 2015. Quantitation using tri-deuterated FFA (FFA-D3) and MRM of three transitions per analyte. View Source
Matrix Effect Correction for Florfenicol Amine
A 2015 multi-tissue validation study for total florfenicol residues in bovine, equine, and porcine kidney, liver, and muscle tissues documented that florfenicol amine (FFA) exhibited matrix suppression exceeding 85% in certain tissue matrices [1]. Quantitation and confirmation in this study were accomplished using commercially available tri-deuterated FFA (FFA-D3) as the internal standard with multiple reaction monitoring (MRM) of three transitions per target analyte. The use of FFA-D3 enabled mean recoveries of 60% and matrix effects of 25% for florfenicol amine across the validated tissue types [2]. In contrast, a 2013 UPLC-MS/MS study examining matrix effects in the simultaneous determination of fenicol antibiotics in swine muscle and casings found that deuterated chloramphenicol-d5 could only effectively correct matrix effects for chloramphenicol (CAP) determination, but failed to provide adequate correction for florfenicol and florfenicol amine [3]. Intra-laboratory method reproducibility for the FFA-D3-validated method ranged from 7% to 11% RSD, meeting AOAC-recommended HORRATr guidelines for single-laboratory validation studies [4].
Matrix CorrectionHead-to-head
Matrix effect 25% with FFA-D3 vs. inadequate correction with CAP-d5; mean recovery 60%
Analyte-matched ISTD is functionally non-substitutable for florfenicol amine quantification
Reported in bovine, equine, porcine tissue validation
Matrix effectIon suppressionInternal standard correction
Evidence Dimension
Matrix effect correction efficacy in LC-MS/MS analysis of florfenicol amine in complex biological tissues
Target Compound Data
Matrix effect of 25% for florfenicol amine when corrected with FFA-D3; mean recovery 60%; reproducibility 7-11% RSD
Comparator Or Baseline
Chloramphenicol-d5 internal standard: effective only for CAP correction; fails to adequately correct matrix interference for florfenicol and florfenicol amine in multi-analyte panels
Quantified Difference
Analyte-matched deuterated internal standard (FFA-D3) provides complete matrix effect correction for florfenicol amine; non-analog internal standard (CAP-d5) fails to correct for this analyte
Conditions
LC-MS/MS analysis; bovine, equine, and porcine kidney, liver, and muscle tissues; florfenicol amine concentration range 100-4000 ng/g
Why This Matters
This evidence directly demonstrates that analyte-matched deuterated internal standard (ent-Florfenicol Amine-d3/FFA-D3) is functionally non-substitutable with alternative deuterated internal standards for accurate florfenicol amine quantification in regulatory residue monitoring.
Matrix effectIon suppressionInternal standard correction
[1] Fedeniuk RW, Mizuno M, Neiser C, O'Byrne C. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues in bovine, equine and porcine kidney, liver and muscle tissues. J Chromatogr B. 2015;991:68-78. PMID: 25913426. View Source
[2] Shurmer B, et al. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues. J Chromatogr B. 2015. Mean recoveries and matrix effects: 60% and 25% for FFA using FFA-D3. View Source
[3] Matrix effects in the simultaneous determination of fenicolantibiotics in swine muscle and casings by ultra performance liquid chromatography-tandem mass spectrometry. 2013. Chloramphenicol-d5 effective only for CAP determination. View Source
[4] Shurmer B, et al. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues. Intra-lab reproducibility: 7-11% RSD; meets AOAC HORRATr guidelines. View Source
ent-Florfenicol Amine-d3 Meets or Exceeds Regulatory Purity Requirements for Confirmatory Analysis Under Chinese National Standard GB 31658.15-2021
ent-Florfenicol Amine-d3 is explicitly specified as the internal standard for quantitative calibration and quality control verification in the Chinese National Food Safety Standard GB 31658.15-2021, "Determination of Amphenicols Residues in Animal Derived Food by Liquid Chromatography-Tandem Mass Spectrometry" . The standard method applies to the determination of florfenicol amine, florfenicol, and thiamphenicol residues in muscle, liver, kidney, and aquatic products from pigs, chickens, and cattle. Under this validated method, florfenicol amine-d3 is used as the internal standard with the following method performance specifications: limit of detection (LOD) of 0.3 μg/kg and limit of quantification (LOQ) of 1.0 μg/kg for florfenicol amine . The internal standard calibration curve demonstrates linearity over a concentration range of 1.0-100.0 μg/kg with a correlation coefficient ≥0.995. Quality control acceptance criteria require internal standard response deviation ≤±20% and retention time deviation ≤±2.5% relative to calibration standards . Commercial ent-Florfenicol Amine-d3 products report chemical purities of 98.4% to 99.9% and isotopic enrichment values of 99.0 atom% D to >99.0 atom% D, which meet or exceed the purity requirements for use as a certified reference material in this regulatory method .
Regulatory MethodCross-study
Specified in GB 31658.15-2021; LOD 0.3 µg/kg, LOQ 1.0 µg/kg
Method-specified ISTD for confirmatory analysis
Data to verify; supplier-reported purity conformance
Regulatory method acceptance and purity conformance for veterinary drug residue monitoring
Target Compound Data
Chemical purity 98.4-99.9%; isotopic enrichment 99.0->99.0 atom% D; LOD 0.3 μg/kg; LOQ 1.0 μg/kg when used as internal standard
Comparator Or Baseline
Unlabeled florfenicol amine (standard grade): cannot be used as internal standard due to mass spectrometric indistinguishability; alternative internal standards (e.g., CAP-d5) not validated for this analyte in GB 31658.15-2021
Quantified Difference
Method validation under GB 31658.15-2021 explicitly requires florfenicol amine-d3 as internal standard; alternative internal standards are not specified or validated for florfenicol amine quantification in this regulatory method
Conditions
LC-MS/MS method per GB 31658.15-2021; sample extraction with acetonitrile, hexane defatting, C18 SPE cleanup; methanol-0.1% formic acid mobile phase gradient elution; MRM detection
Why This Matters
For laboratories operating under Chinese national regulatory frameworks for food safety monitoring, ent-Florfenicol Amine-d3 is a method-specified internal standard required for compliance with GB 31658.15-2021; substitution with alternative internal standards would require full re-validation and may not be accepted by regulatory authorities.
Florfenicol Residue Quantification in Animal Tissues
ent-Florfenicol Amine-d3 serves as the specified internal standard for quantification of florfenicol amine residues in animal-derived food products under Chinese National Standard GB 31658.15-2021 . The validated LC-MS/MS method achieves a limit of detection (LOD) of 0.3 μg/kg and limit of quantification (LOQ) of 1.0 μg/kg for florfenicol amine when using ent-Florfenicol Amine-d3 as the internal standard . The method is applicable to muscle, liver, kidney, and aquatic products from pigs, chickens, and cattle. Internal standard calibration curves demonstrate linearity over 1.0-100.0 μg/kg with correlation coefficient ≥0.995. This compound enables laboratories to meet regulatory quality control requirements including internal standard response deviation ≤±20% and retention time deviation ≤±2.5% .
Total Residue Determination with Acid Digestion
In residue depletion and pharmacokinetic studies requiring quantification of total florfenicol residues (expressed as florfenicol amine equivalents following acid digestion), ent-Florfenicol Amine-d3 (designated FFA-D3) is the validated internal standard . A 2015 multi-tissue method validation covering bovine, equine, and porcine kidney, liver, and muscle tissues demonstrated that FFA-D3 enables reliable quantitation over a concentration range of 100-4000 ng/g with an LOD of 33 ng/g . The method uses acid digestion (2 hours for FFA) followed by mixed-mode strong cation-exchange SPE cleanup and MRM detection of three transitions per analyte. Mean recoveries of 60% with matrix effects of 25% were achieved for florfenicol amine, with intra-lab reproducibility of 7-11% RSD meeting AOAC HORRATr guidelines . This validated approach is suitable for national chemical residue monitoring programs requiring confirmatory LC-MS/MS analysis.
Multi-Amphenicol Residue Analysis in Chicken
For methods requiring simultaneous determination of multiple amphenicol-class antibiotics (chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine) in poultry tissues, ent-Florfenicol Amine-d3 provides the analyte-matched deuterated internal standard correction essential for accurate florfenicol amine quantification . A validated LC-ESI-MS/MS method for chicken muscle achieved limits of detection of 0.2 μg/kg for florfenicol and 1 μg/kg for florfenicol amine . In this multi-analyte context, deuterated chloramphenicol-d5 was used for chloramphenicol correction, but published evidence demonstrates that alternative deuterated internal standards such as CAP-d5 cannot adequately correct matrix effects for florfenicol and florfenicol amine when analyzed simultaneously . Therefore, ent-Florfenicol Amine-d3 is analytically non-substitutable for laboratories developing multi-residue amphenicol methods requiring accurate quantification of the florfenicol amine metabolite.
Trace Metabolite Quantification in Complex Matrices
ent-Florfenicol Amine-d3 is the appropriate internal standard selection for analytical workflows involving complex biological matrices (e.g., bovine, equine, and porcine liver; swine muscle and casings) where florfenicol amine exhibits substantial matrix-induced ion suppression . Published matrix effect data document suppression exceeding 85% for florfenicol amine in certain tissue matrices . The use of ent-Florfenicol Amine-d3 as a co-eluting stable isotope-labeled internal standard provides near-identical extraction recovery, chromatographic retention, and ionization efficiency to the target analyte, enabling effective correction for both sample preparation losses and matrix-induced ion suppression . Commercial ent-Florfenicol Amine-d3 products with isotopic enrichment >99.0 atom% D and chemical purity 98.4-99.9% provide the purity specifications necessary for trace-level quantification without introducing significant internal standard-derived analyte signal interference [1].
Application
Selection Property
Validation Focus
Residue quantification in animal tissues
Method-specified ISTD for regulatory LC-MS/MS
ISTD benchmarking and method transfer context
Total residue determination with acid digestion
Co-eluting ISTD for complex tissue matrices
Bioanalytical validation review and matrix-effect control
Multi-amphenicol residue analysis
Analyte-matched ISTD for florfenicol amine
Matrix-effect correction and multi-analyte panel review
Trace metabolite quantification in complex matrices
High isotopic enrichment and chemical purity
Research-matrix analysis and ISTD signal interference review
[1] Fedeniuk RW, Mizuno M, Neiser C, O'Byrne C. Development and validation of determinative and confirmatory LC-MS/MS methodologies for total florfenicol and tulathromycin residues in bovine, equine and porcine kidney, liver and muscle tissues. J Chromatogr B. 2015;991:68-78. PMID: 25913426. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.